molecular formula C7H8O<br>C7H8O<br>C6H5CH2OH B000197 Benzyl Alcohol CAS No. 100-51-6

Benzyl Alcohol

Cat. No.: B000197
CAS No.: 100-51-6
M. Wt: 108.14 g/mol
InChI Key: WVDDGKGOMKODPV-UHFFFAOYSA-N
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Description

Benzyl alcohol is an aromatic alcohol with the chemical formula C₆H₅CH₂OH . It is a colorless liquid with a mild, pleasant aromatic odor. This compound is naturally found in many plants and is a component of essential oils such as jasmine, ylang-ylang, and hyacinth .

Synthetic Routes and Reaction Conditions:

    Hydrolysis of Benzyl Chloride: this compound can be synthesized by the hydrolysis of benzyl chloride in the presence of sodium hydroxide. The reaction is as follows: [ \text{C₆H₅CH₂Cl} + \text{NaOH} \rightarrow \text{C₆H₅CH₂OH} + \text{NaCl} ]

    Grignard Reaction: Another method involves the Grignard reaction between phenylmagnesium bromide and formaldehyde, followed by hydrolysis: [ \text{C₆H₅MgBr} + \text{HCHO} \rightarrow \text{C₆H₅CH₂OH} ]

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can be oxidized to benzaldehyde or benzoic acid.

    Esterification: this compound reacts with carboxylic acids to form esters. For example, with acetic acid, it forms benzyl acetate.

    Substitution: this compound can undergo substitution reactions, such as the formation of benzyl chloride when reacted with hydrochloric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and graphene oxide.

    Esterification: Carboxylic acids and acid catalysts.

    Substitution: Hydrochloric acid.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Esterification: Benzyl esters.

    Substitution: Benzyl chloride.

Biochemical Analysis

Biochemical Properties

Benzyl alcohol plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, such as phenylpyruvate decarboxylase (PDL), phenylacetaldehyde reductase (PAR), and CYP79D73 . These interactions are crucial for the synthesis of benzyl benzoate and phenethyl benzoate .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It inhibits lice from closing their respiratory spiracles, causing the lice to asphyxiate .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it interacts with the enzyme BPBT (this compound/phenylethanol benzoyltransferase), promoting the synthesis of benzyl benzoate along with phenethyl benzoate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the bioinorganic catalysts outperform a commercial Pd catalyst (5% Pd/C) showing no deactivation and high selectivity towards benzaldehyde .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels. For example, it is involved in the oxidation of this compound, demonstrating the synergistic effect of Au/Pd over monometallic preparations .

Comparison with Similar Compounds

    Phenol (C₆H₅OH): Both are aromatic alcohols, but phenol has a hydroxyl group directly attached to the benzene ring, making it more acidic.

    Benzaldehyde (C₆H₅CHO): Benzyl alcohol can be oxidized to benzaldehyde. Benzaldehyde has a formyl group instead of a hydroxyl group.

    Benzoic Acid (C₆H₅COOH): this compound can be further oxidized to benzoic acid, which has a carboxyl group.

Uniqueness of this compound:

    Mild Aromatic Odor: Unlike phenol, which has a strong odor, this compound has a mild, pleasant aroma.

    Versatility: It serves multiple roles as a solvent, preservative, local anesthetic, and precursor to other compounds.

Properties

IUPAC Name

phenylmethanol
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InChI

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2
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InChI Key

WVDDGKGOMKODPV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CO
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Molecular Formula

C7H8O, Array, C6H5CH2OH
Record name BENZYL ALCOHOL
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Related CAS

27134-46-9
Record name Benzenemethanol, homopolymer
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DSSTOX Substance ID

DTXSID5020152
Record name Benzyl alcohol
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Molecular Weight

108.14 g/mol
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Physical Description

Benzyl alcohol appears as a clear colorless liquid with a pleasant odor. Slightly denser than water. Flash point 194 °F. Boiling point 401 °F. Contact may irritate skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA, Colourless, clear liquid with a faint, aromatic odour, A colorless liquid with a sharp burning taste and slight odor; [ChemIDplus], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a slightly pungent, faint aromatic, fruity odour, A clear colorless liquid with a pleasant odor.
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Boiling Point

401 °F at 760 mmHg (NTP, 1992), 205.3 °C, 205.00 to 206.00 °C. @ 760.00 mm Hg, 205 °C, 401 °F
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Flash Point

213 °F (NTP, 1992), 93 °C, 213 °F (closed cup); 220 °F (open cup), 220 °F (105 °C) (open cup), 200 °F (93 °C) (closed cup), 96 °C (205 °F) (Closed cup), 93 °C c.c., 213 °F
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and ether, In water, 42,900 mg/L at 25 °C, In water, 35,000 mg/L at 20 °C, Soluble in benzene, methanol, chloroform, ethanol, ether, methanol, chloroform and acetone, One gram dissolves in 25 mL water; one vol dissolves in 1.5 vols of 50% ethyl alcohol; freely soluble in 50% alcohol; miscible with absolute and 94% alcohol, ether, chloroform., 42.9 mg/mL at 25 °C, Solubility in water, g/100ml: 4, slightly soluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.05 at 1515 °F (USCG, 1999) - Denser than water; will sink, 1.0419 g/cu cm at 24 °C, Percent in saturated air at 20 °C: 0.02; density of saturated air: 1.0005 (air = 1), Liquid heat capacity = 0.520 BTU/lb-F at 68 °F; Liquid thermal conductivity = 1.088 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.00161 lb/cu ft at 180 °F; Ideal gas heat capacity = 0.276 BTU/lb-F at 60 °F, Relative density (water = 1): 1.04, 1.040-1.050, 1.05
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Vapor Density

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7, 3.72
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Vapor Pressure

0.1 mmHg at 68 °F ; 1 mmHg at 136 °F (NTP, 1992), 0.09 [mmHg], 0.094 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13.2, 0.1 mmHg@68 °F
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Mechanism of Action

Benzyl alcohol inhibits lice from closing their respiratory spiracles, allowing the vehicle to obstruct the spiracles and causing the lice to asphyxiate.
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Color/Form

Water-white liquid

CAS No.

100-51-6
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Melting Point

4.5 °F (NTP, 1992), -15..2 °C, 258 K, 5 °F, -15.2 °C, -15 °C, 4.5 °F
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Synthesis routes and methods I

Procedure details

126.5 g (1 mol) of benzyl chloride and 180 g (10 mol) of water were rapidly heated to reflux in a flask with baffles and propeller stirrer with vigorous stirring (250 rpm) under nitrogen. After 240 min reaction time, the mixture was rapidly cooled, the organic phase was separated off after addition of toluene, and analyzed by gas chromatography. It was found that 48 g of the benzyl chloride had been converted to give a yield of benzyl alcohol of 37 g and about 3.6 g dibenzyl ether, corresponding to a conversion of 38% and a yield of benzyl alcohol of 91%. The hydrochloric acid formed had a concentration of about 7.4%.
Quantity
126.5 g
Type
reactant
Reaction Step One
Name
Quantity
180 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Shono and co-workers found that when they used CF3H/tBuOK/DMF to react with benzaldehyde at −50° C., benzyl alcohol and benzoic acid were formed by the competing Cannizzaro reaction (Shono, T.; Ishifume, M.; Okada, T.; Kashimura, S. J. Org. Chem. 1991, 56, 2). As mentioned above, the product of the present method is substantially free of benzyl alcohol and benzoic acid. Although Russell and Roques repeated the Shono reaction using excess CF3H (9.5 eq.) and tBuOK (2.2 eq.) at −50° C., and 67% yield of trifluoromethylated product 5 was formed and no benzyl alcohol was detected (Russell, J.; Roques, N. Tetrahedron 1998, 54, 13771), they reported that the high reaction temperature with excess base could lead to Cannizzaro reaction and jeopardize the nucleophilic trifluoromethylation.
Name
CF3H tBuOK DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into an inertised Buss loop reactor with a capacity of 50 liters were successively introduced 40.74 kg BALD (0.384 kmol) and 4.1 kg H2O. The circulation pump was then started and 0.0815 kg 4% palladium/carbon (Degussa E196 NN-W; 50% H2O) was added. The trial was further carried out along the same lines as Example X, except that 4.76 kg NH3 (0.280 kmol) was added. Gas chromatography analysis of the organic phase showed that all the benzaldehyde had been converted. The selectivity to dibenzylamine was 92.5%. In addition, small amounts of benzylalcohol (sel. approx. 0.4%), benzylamine (sel. approx. 0.9%), dibenzylimine (sel. approx. 0-1%) and tribenzylamine (sel. approx. 2.4%) were formed.
Name
Quantity
4.76 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.0815 kg
Type
catalyst
Reaction Step Four
Name
Quantity
4.1 kg
Type
solvent
Reaction Step Five
Yield
0.4%
Yield
0.9%
Yield
2.4%

Synthesis routes and methods IV

Procedure details

Into an inertised reactor with a capacity of 150 ml provided with a turbine agitator were successively introduced 41.9 g benzaldehyde (395.3 mmol), 20.1 g CH3OH, 0.08 g 5% palladium/carbon (Degussa; E10 R/W 50% H2O w/w) and 3.8g NH3 (223.5 mmol). The reactor was then pressurized to 70 bar with hydrogen. Next, the temperature was raised to 110° C. and the pressure in the reactor increased to 85 bar with hydrogen. After approximately 15 minutes no further hydrogen was absorbed. The reactor contents were cooled to room temperature and the reactor was then depressurized and flushed with N2. After the catalyst had been filtered off, the reaction mixture was found to be a 2-phase system. This 2-phase system was homogenized after the addition of the CH3OH which was used for flushing of the autoclave. The homogenous reaction mixture obtained in this way was analyzed by means of gas chromatography. All the benzaldehyde had been completely converted. The selectivity to dibenzylamine was 95.1%. In addition, small amounts of benzylalcohol (sel. approx. 1.8%) and tribenzylamine were formed.
Quantity
41.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.08 g
Type
catalyst
Reaction Step Seven
Name
Quantity
20.1 g
Type
solvent
Reaction Step Eight
Yield
1.8%

Synthesis routes and methods V

Procedure details

In a manner analogous to Example 8, 2,4-dichloro-phenol is reacted with 1-bromo-3,7-dimethyl-octa-2,6-diene to produce 2,4-dichloro-phenyl 3,7-dimethyl-octa-2,6-dienyl ether (nD25 = 1.5368) and benzyl alcohol is reacted with 1-bromo- 3,7-dimethyl-octa-2,6-diene to produce 3,7-dimethyl-octa-2,6-dienyl ether (nD25 = 1.5095).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzyl Alcohol
Reactant of Route 2
Benzyl Alcohol
Reactant of Route 3
Benzyl Alcohol
Reactant of Route 4
Benzyl Alcohol
Reactant of Route 5
Benzyl Alcohol
Reactant of Route 6
Benzyl Alcohol

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